molecular formula C11H7BrN2O3 B8232093 3-(Benzyloxy)benzenesulfonic acid

3-(Benzyloxy)benzenesulfonic acid

Cat. No.: B8232093
M. Wt: 295.09 g/mol
InChI Key: SPJLTVVDDNZMRF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzenesulfonic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the pyrazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    5-(4-Bromophenyl)-2-oxo-1H-pyrazine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 3-(Benzyloxy)benzenesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, while the carboxylic acid group provides opportunities for interactions with biological targets.

Properties

IUPAC Name

5-(4-bromophenyl)-2-oxo-1H-pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)8-5-13-10(15)9(14-8)11(16)17/h1-5H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJLTVVDDNZMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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